3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine
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Overview
Description
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the tert-butyl and chloro substituents in the 3 and 6 positions, respectively, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(tert-butyl)-1,2-diaminobenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction parameters, leading to higher purity and reduced by-products. The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazines depending on the nucleophile used.
Scientific Research Applications
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine involves its interaction with specific molecular targets. The chloro substituent can participate in electrophilic interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-6-fluoro-1,6-dihydropyridazine
- 3-(tert-Butyl)-6-bromo-1,6-dihydropyridazine
- 3-(tert-Butyl)-6-iodo-1,6-dihydropyridazine
Uniqueness
3-(tert-Butyl)-6-chloro-1,6-dihydropyridazine is unique due to the presence of the chloro substituent, which imparts distinct reactivity compared to its fluoro, bromo, and iodo analogs. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it suitable for selective substitution reactions.
Properties
IUPAC Name |
3-tert-butyl-6-chloro-1,6-dihydropyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5,7,11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKVYKJKWKXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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